molecular formula C19H16ClN3O2 B2557880 Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride CAS No. 1331266-16-0

Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride

Cat. No.: B2557880
CAS No.: 1331266-16-0
M. Wt: 353.81
InChI Key: QHTQMAOECWCKIR-UHFFFAOYSA-N
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Description

Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a quinoline moiety, a cyano group, and a benzoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the cyano group and the benzoate ester. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the quinoline moiety or the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.

Scientific Research Applications

Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The cyano group and benzoate ester may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((3-cyanoquinolin-4-yl)amino)benzoate
  • Methyl 4-((6-methylquinolin-4-yl)amino)benzoate
  • Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate

Uniqueness

Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride stands out due to the presence of both the cyano group and the methyl group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This unique combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2.ClH/c1-12-3-8-17-16(9-12)18(14(10-20)11-21-17)22-15-6-4-13(5-7-15)19(23)24-2;/h3-9,11H,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTQMAOECWCKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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